Cas no 65746-57-8 (Ethyl 2-(2-phenylindol-1-yl)acetate)
Ethyl 2-(2-phenylindol-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(2-phenylindol-1-yl)acetate
- 1H-Indole-1-acetic acid, 2-phenyl-, ethyl ester
- C-2213
- ethyl 2-(2-phenyl-1H-indol-1-yl)acetate
- AGN-PC-00EADQ
- DTXSID10470750
- MFCD11046346
- Ethyl2-(2-phenyl-1H-indol-1-yl)acetate
- DB-073659
- E76486
- CS-0187808
- BS-50559
- 65746-57-8
- AKOS009165426
-
- Inchi: 1S/C18H17NO2/c1-2-21-18(20)13-19-16-11-7-6-10-15(16)12-17(19)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3
- InChI Key: CVVURAYNPDJRBT-UHFFFAOYSA-N
- SMILES: O(CC)C(CN1C(C2C=CC=CC=2)=CC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 279.12601
- Monoisotopic Mass: 279.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 31.2Ų
Experimental Properties
- PSA: 31.23
Ethyl 2-(2-phenylindol-1-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM260886-5g |
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate |
65746-57-8 | 95% | 5g |
$513 | 2021-08-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QR322-50mg |
Ethyl 2-(2-phenylindol-1-yl)acetate |
65746-57-8 | 95+% | 50mg |
225.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QR322-1g |
Ethyl 2-(2-phenylindol-1-yl)acetate |
65746-57-8 | 95+% | 1g |
1659.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QR322-200mg |
Ethyl 2-(2-phenylindol-1-yl)acetate |
65746-57-8 | 95+% | 200mg |
473.0CNY | 2021-07-10 | |
| Chemenu | CM260886-250mg |
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate |
65746-57-8 | 95% | 250mg |
$99 | 2023-02-02 | |
| Chemenu | CM260886-1g |
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate |
65746-57-8 | 95% | 1g |
$208 | 2023-02-02 | |
| Chemenu | CM260886-5g |
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate |
65746-57-8 | 95% | 5g |
$666 | 2023-02-02 | |
| eNovation Chemicals LLC | Y1215194-5g |
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate |
65746-57-8 | 95% | 5g |
$900 | 2024-06-03 | |
| abcr | AB569088-250mg |
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate; . |
65746-57-8 | 250mg |
€105.70 | 2025-04-17 | ||
| abcr | AB569088-1g |
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate; . |
65746-57-8 | 1g |
€174.30 | 2025-04-17 |
Ethyl 2-(2-phenylindol-1-yl)acetate Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on Ethyl 2-(2-phenylindol-1-yl)acetate
Ethyl 2-(2-phenylindol-1-yl)acetate (CAS No. 65746-57-8): A Comprehensive Overview in Modern Chemical Research
Ethyl 2-(2-phenylindol-1-yl)acetate (CAS No. 65746-57-8) is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound has garnered considerable attention due to its potential applications in various scientific domains, particularly in the development of novel therapeutic agents and biochemical studies.
The molecular structure of Ethyl 2-(2-phenylindol-1-yl)acetate consists of a phenylindole moiety linked to an acetate ester group. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for synthetic chemists and pharmacologists. The phenylindole ring, known for its presence in numerous bioactive natural products and pharmacologically relevant molecules, plays a crucial role in the compound's interaction with biological targets.
Recent advancements in chemical biology have highlighted the importance of indole derivatives in drug discovery. Ethyl 2-(2-phenylindol-1-yl)acetate has been explored as a potential intermediate in the synthesis of more complex molecules with enhanced pharmacological properties. Its ability to serve as a versatile building block has opened new avenues for the development of compounds targeting various diseases, including neurological disorders and cancer.
In the context of medicinal chemistry, the acetate ester group in Ethyl 2-(2-phenylindol-1-yl)acetate contributes to its solubility and metabolic stability, which are critical factors in drug design. The compound's pharmacokinetic profile has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies have provided insights into how modifications at the acetate moiety can influence the overall bioavailability and efficacy of derived compounds.
The synthesis of Ethyl 2-(2-phenylindol-1-yl)acetate involves multi-step organic reactions that showcase the expertise of modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the phenylindole core efficiently. Additionally, esterification reactions have been optimized to introduce the acetate group while maintaining high yields and purity.
One of the most compelling aspects of Ethyl 2-(2-phenylindol-1-yl)acetate is its potential as a precursor for biologically active molecules. Researchers have leveraged its structural framework to develop analogs with improved binding affinity and selectivity towards specific biological targets. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer cell proliferation and neurological pathways associated with memory and cognition.
The role of computational chemistry in studying Ethyl 2-(2-phenylindol-1-yl)acetate cannot be overstated. Molecular modeling techniques have been utilized to predict the compound's interactions with proteins and other biomolecules. These simulations have helped researchers design more effective derivatives by identifying key binding sites and optimizing steric hindrance.
In conclusion, Ethyl 2-(2-phenylindol-1-yl)acetate (CAS No. 65746-57-8) represents a fascinating compound with diverse applications in chemical research. Its unique structure and reactivity make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new biological targets and synthetic strategies, the significance of this compound is likely to grow further, solidifying its place as a cornerstone in modern pharmaceutical innovation.
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